Ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate
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Overview
Description
Ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate: is a specialized organic compound characterized by its unique structure, which includes a fluorine atom and a chlorosulfonyl group attached to a cyclobutane ring. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-fluorocyclobutane-1-carboxylic acid as the starting material.
Chlorosulfonylation: The carboxylic acid undergoes chlorosulfonylation, where a chlorosulfonyl group is introduced using chlorosulfonic acid .
Esterification: The resulting compound is then esterified with ethanol to produce the final product, this compound.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Catalysts and Conditions: Specific catalysts and reaction conditions are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the chlorosulfonyl group.
Substitution: Substitution reactions involving the fluorine atom or the chlorosulfonyl group are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different halogenated and sulfonated derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in various biological processes.
Pathways: The exact pathways depend on the specific application, but they often involve modulation of metabolic or signaling pathways.
Comparison with Similar Compounds
Ethyl 3-(chlorosulfonylmethyl)-1,2-oxazole-5-carboxylate
Ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclohexane-1-carboxylate
Uniqueness: Ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate is unique due to its fluorine atom, which imparts different chemical properties compared to its non-fluorinated counterparts. This fluorine atom can significantly affect the compound's reactivity and stability.
Properties
IUPAC Name |
ethyl 3-(chlorosulfonylmethyl)-3-fluorocyclobutane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClFO4S/c1-2-14-7(11)6-3-8(10,4-6)5-15(9,12)13/h6H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCWLQCXKMSOKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)(CS(=O)(=O)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClFO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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